molecular formula C9H5Cl2NO B8578173 1,5-Dichloroisoquinolin-4-ol

1,5-Dichloroisoquinolin-4-ol

Cat. No.: B8578173
M. Wt: 214.04 g/mol
InChI Key: HISZXZFLXOUGGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Dichloroisoquinolin-4-ol is a chemical compound belonging to the class of isoquinolines, which are aromatic heterocyclic organic compounds. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dichloroisoquinolin-4-ol can be synthesized through several methods. One common approach involves the chlorination of isoquinoline derivatives. The reaction typically uses chlorine gas or other chlorinating agents under controlled conditions to introduce chlorine atoms at specific positions on the isoquinoline ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloroisoquinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoquinolines, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .

Scientific Research Applications

1,5-Dichloroisoquinolin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Dichloroisoquinolin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dichloroisoquinoline
  • 1,3-Dichloroisoquinoline
  • 1,2,3,4-Tetrahydroisoquinoline

Uniqueness

1,5-Dichloroisoquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications where specific reactivity is required .

Properties

Molecular Formula

C9H5Cl2NO

Molecular Weight

214.04 g/mol

IUPAC Name

1,5-dichloroisoquinolin-4-ol

InChI

InChI=1S/C9H5Cl2NO/c10-6-3-1-2-5-8(6)7(13)4-12-9(5)11/h1-4,13H

InChI Key

HISZXZFLXOUGGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=CN=C2Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1,5-dichloro-4-methoxyisoquinoline (1.2 g, 5.26 mmol) in DCM (15 ml) was added BBr3 (9.23 g, 34.8 mmol) at 0° C. drop wise. The reaction mass was refluxed for 5 h. The residue was cooled and quenched with methanol. The solvent was evaporated under reduced pressure and the residue was diluted with cold water. The precipitated solid was filtered, washed with water to get crude compound (0.7 g, 62.2%) as light brown color solid. 1H NMR (400 MHz, CD3OD): δ ppm 8.28-8.25 (d, J=12 Hz, 1H), 7.85-7.82 (m, 2H), 7.68-7.64 (m, 1H); MS: MS m/z 214.0 (M++1).
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
9.23 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
62.2%

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